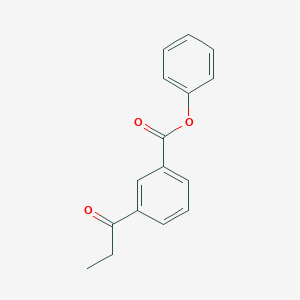

Phenyl 3-propionylbenzoate

Description

Phenyl 3-propionylbenzoate is an aromatic ester derivative of benzoic acid, characterized by a propionyl group (-CO-CH2-CH2-) at the 3-position of the benzene ring and a phenyl ester (-O-C6H5) at the carboxyl group. The phenyl ester group may confer enhanced stability and lipophilicity compared to alkyl esters, influencing its reactivity and suitability for specific industrial processes .

Properties

Molecular Formula |

C16H14O3 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

phenyl 3-propanoylbenzoate |

InChI |

InChI=1S/C16H14O3/c1-2-15(17)12-7-6-8-13(11-12)16(18)19-14-9-4-3-5-10-14/h3-11H,2H2,1H3 |

InChI Key |

OFFBLXLTBYDGEW-UHFFFAOYSA-N |

SMILES |

CCC(=O)C1=CC(=CC=C1)C(=O)OC2=CC=CC=C2 |

Canonical SMILES |

CCC(=O)C1=CC(=CC=C1)C(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-Propionylbenzoate

Structural Differences : Ethyl 3-propionylbenzoate replaces the phenyl ester in Phenyl 3-propionylbenzoate with an ethyl ester (-O-CH2CH3).

Functional Implications :

- Solubility : Ethyl esters typically exhibit higher solubility in polar solvents compared to phenyl esters due to reduced steric hindrance and lower molecular weight.

- Stability : Phenyl esters are generally more resistant to hydrolysis than alkyl esters (e.g., ethyl) due to the electron-withdrawing nature of the aromatic ring, which stabilizes the ester bond .

Propyl 3-Chlorobenzoate

Structural Differences : Propyl 3-chlorobenzoate features a chloro (-Cl) substituent at the 3-position and a propyl ester (-O-CH2CH2CH3) instead of the propionyl group (-CO-CH2-CH2-) in Phenyl 3-propionylbenzoate.

Functional Implications :

- Reactivity : The chloro group enhances electrophilicity, making the compound more reactive in nucleophilic substitution reactions compared to the electron-rich propionyl group.

- Applications : Propyl 3-chlorobenzoate is highlighted as a versatile building block in material science and agrochemical research (), whereas Phenyl 3-propionylbenzoate’s propionyl group may favor applications in polymer chemistry or drug delivery systems due to its ketone functionality .

Phenylephrine Hydrochloride (PE-HCl)

For example:

- Spectrophotometric Analysis: PE-HCl forms stable azo dyes with diazotized 2-aminobenzothiazole (λmax = 510 nm, ε = 6.62 × 10³ L·mol⁻¹·cm⁻¹) in alkaline media (). This method could theoretically apply to Phenyl 3-propionylbenzoate’s quantification, though its distinct functional groups (ester vs. amine) would require validation .

- Chromatographic Techniques : HPLC and flow injection methods for PE-HCl () underscore the importance of tailored analytical approaches for structurally complex esters like Phenyl 3-propionylbenzoate .

Data Tables

Table 1: Key Properties of Compared Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.